1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile building block that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of “1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They have an important application value in various fields .
Chemical Biology and Fluorescent Imaging
1,2,3-Triazoles have found applications in chemical biology and fluorescent imaging . They induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .
Future Directions
The future directions for the study of 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde could include further exploration of its synthesis, characterization, and potential applications. Given the promising properties of similar triazole compounds, it would be interesting to investigate the potential of 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
Triazole compounds have been reported to exhibit neuroprotective and anti-neuroinflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Triazole compounds have been found to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially influence the compound’s mode of action.
Biochemical Pathways
Triazole compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that these could be the potential pathways affected by this compound.
Result of Action
Triazole compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-ethyl-5-methyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-9-6(4-10)5(2)7-8-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHSFKKVBVGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde |
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